

JHU395 Demonstrates Superior Efficacy Over DON in Preclinical Medulloblastoma Models

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Compound of Interest

Compound Name: JHU395

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For researchers, scientists, and drug development professionals, a new glutamine antagonist, **JHU395**, has shown significantly greater potency and efficacy in treating MYC-driven medulloblastoma compared to its parent compound, 6-Diazo-5-oxo-L-norleucine (DON). Preclinical studies reveal that **JHU395**, a prodrug of DON, exhibits enhanced brain penetration and more effectively suppresses tumor growth and induces cancer cell death in medulloblastoma models.

Medulloblastoma is the most common malignant brain tumor in children, with the MYC-amplified subgroup having a particularly poor prognosis.[1][2] These aggressive tumors are known to upregulate glutamine metabolism to fuel their rapid growth, making glutamine antagonism a promising therapeutic strategy.[1] DON, a naturally occurring glutamine antagonist, has been investigated for its anticancer properties, but its clinical utility has been hampered by systemic toxicities.[1] **JHU395** was developed as a prodrug of DON, with modifications to increase its lipophilicity and improve its ability to cross the blood-brain barrier. [1][2]

Enhanced In Vitro Potency of JHU395

In head-to-head comparisons using human MYC-amplified medulloblastoma cell lines, **JHU395** consistently demonstrated superior performance in inhibiting cell growth at lower concentrations than DON.[1][3] This increased potency suggests that **JHU395** is more efficient at reaching its intracellular targets and disrupting the metabolic machinery of the cancer cells.

Comparative Growth Inhibition in Medulloblastoma Cell Lines

Cell Line	Treatment	Concentration for Significant Growth Inhibition (vs. Vehicle)	p-value	Reference
D283MED	DON	$\geq 1 \mu\text{M}$	< 0.01	[3]
D283MED	JHU395	$\geq 0.25 \mu\text{M}$	< 0.05	[3]
D425MED	DON	$\geq 0.5 \mu\text{M}$	< 0.01	[3]
D425MED	JHU395	$\geq 0.25 \mu\text{M}$	< 0.01	[3]

JHU395 not only curbed the proliferation of medulloblastoma cells but also proved more effective at inducing apoptosis, or programmed cell death.[1][3] Treatment with **JHU395** led to a significant increase in the expression of cleaved caspase-3, a key marker of apoptosis, at concentrations where DON showed less activity.[3]

Induction of Apoptosis in Medulloblastoma Cell Lines

Cell Line	Treatment	Concentration	% Cleaved Caspase-3 Positive Cells	p-value (vs. Vehicle)	Reference
D283MED	Vehicle	-	18.5%	-	[3]
D283MED	JHU395	$1 \mu\text{M}$	25.2%	< 0.01	[3]
D283MED	JHU395	$2 \mu\text{M}$	29.4%	< 0.01	[3]

Superior In Vivo Efficacy and Survival Benefit

The advantages of **JHU395** were further solidified in animal models of medulloblastoma. When administered to mice bearing orthotopic xenografts of human MYC-amplified medulloblastoma,

JHU395 led to a substantial increase in median survival compared to vehicle-treated controls.
[1][2][3]

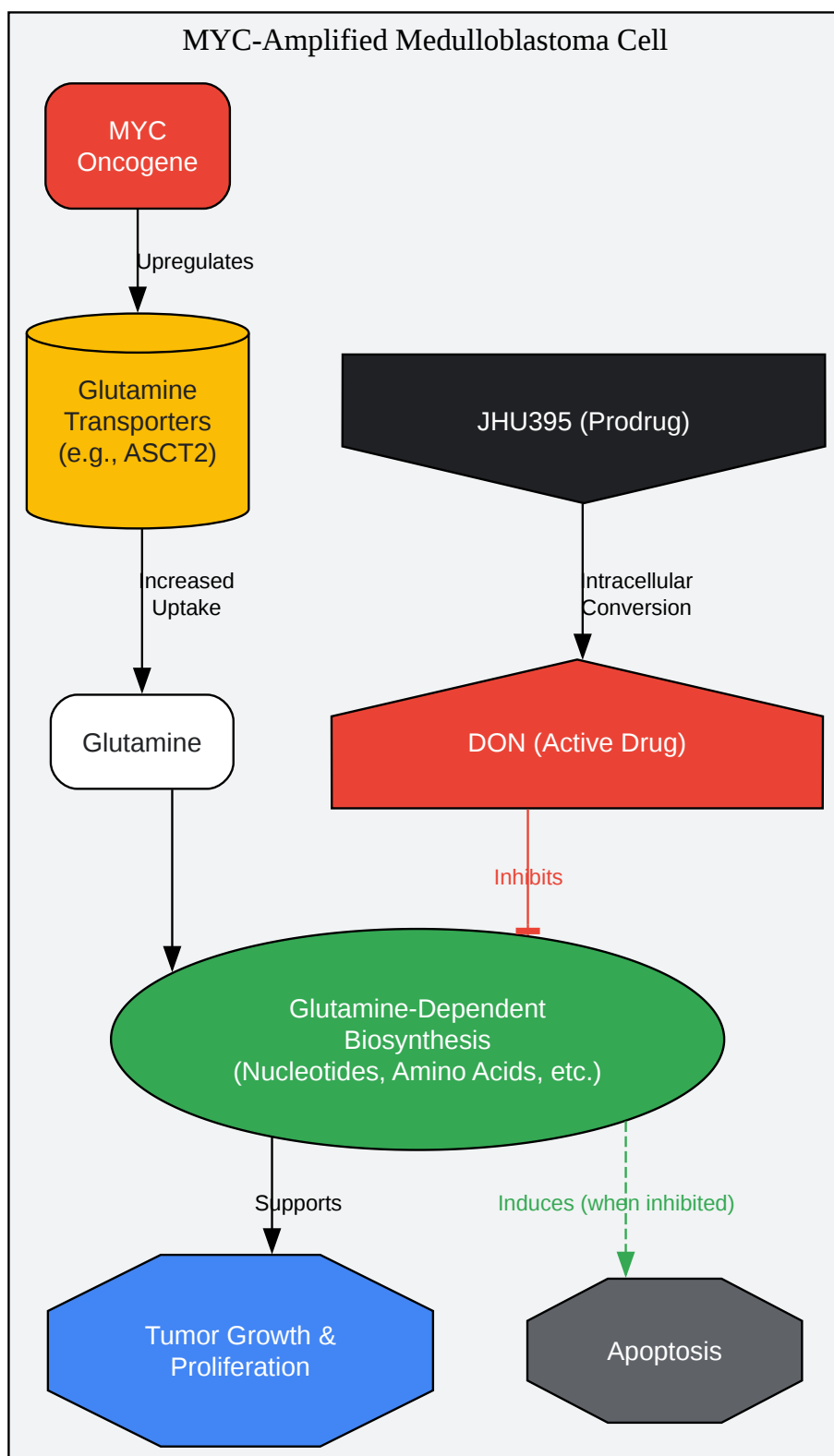
In Vivo Survival in Orthotopic Medulloblastoma Xenograft Model

Treatment Group	Median Survival	p-value (vs. Vehicle)	Reference
Vehicle Control	26 days	-	[1]
JHU395 (15 mg/kg, twice weekly)	45 days	< 0.001	[1]

This survival benefit is attributed to the improved pharmacokinetic properties of **JHU395**. [1][2] As a prodrug, **JHU395** is designed to be more stable in the bloodstream and to more readily penetrate the brain. [1] Once in the brain, it is converted to its active form, DON, leading to higher local concentrations of the glutamine antagonist within the tumor tissue. [1][3] Parenteral administration of **JHU395** in mice resulted in the accumulation of micromolar concentrations of DON in the brain. [1][2][3] Furthermore, a single dose of **JHU395** was sufficient to induce apoptosis in the medulloblastoma xenografts, as evidenced by the increased levels of cleaved PARP (cPARP), another apoptosis marker. [3]

Mechanism of Action and Signaling Pathway

The efficacy of both **JHU395** and DON in MYC-driven medulloblastoma stems from their ability to disrupt glutamine metabolism, a pathway that is hyperactivated by the MYC oncogene. MYC promotes the uptake and utilization of glutamine, which is essential for the synthesis of nucleotides, amino acids, and other building blocks required for rapid cell proliferation. By acting as a glutamine antagonist, DON, the active form of **JHU395**, competitively inhibits multiple enzymes that are dependent on glutamine, thereby starving the cancer cells of essential nutrients and leading to cell cycle arrest and apoptosis.



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MYC-driven glutamine metabolism and points of inhibition.

Experimental Protocols

The findings presented are based on a series of well-defined experimental protocols.

Cell Culture and In Vitro Growth Assays

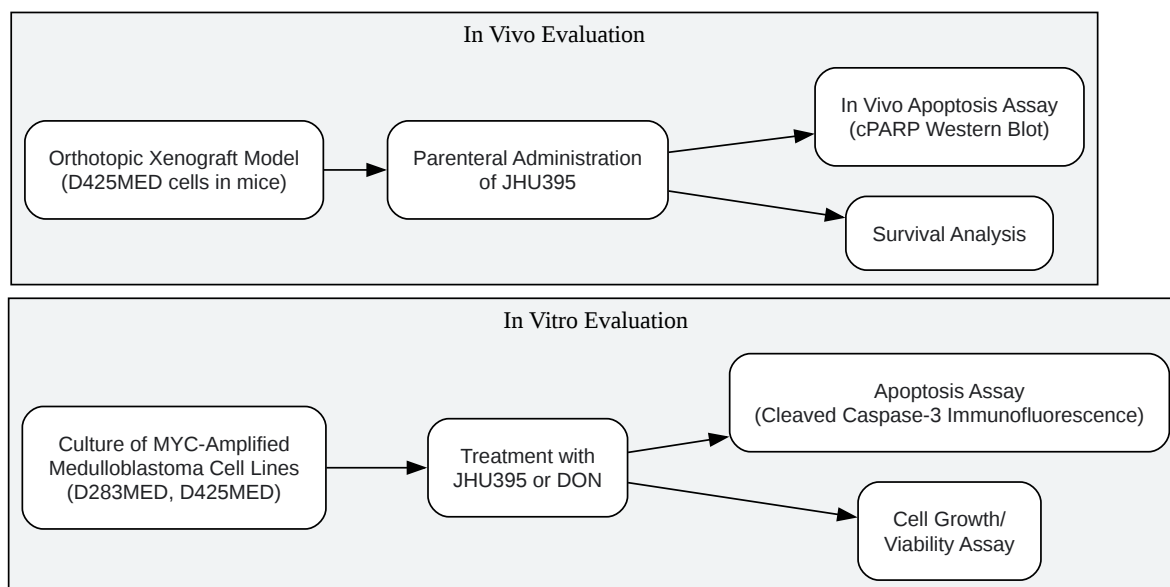
Human MYC-amplified medulloblastoma cell lines, D283MED and D425MED, were cultured in MEM media supplemented with 5% fetal bovine serum and 1% non-essential amino acids.[3] For growth inhibition assays, cells were treated with varying concentrations of **JHU395** or DON. [3] Cell viability was assessed on day 5 of treatment.[3]

Immunofluorescence for Apoptosis

To quantify apoptosis, medulloblastoma cells were treated with **JHU395** for 72 hours.[3] The cells were then fixed and stained with an antibody specific for cleaved caspase-3, and the percentage of apoptotic cells was determined by immunofluorescence microscopy.[3]

Orthotopic Xenograft Model

To evaluate in vivo efficacy, human MYC-amplified medulloblastoma cells (D425MED) were surgically implanted into the cerebellum of immunodeficient mice (Nu/Nu).[3] This orthotopic model closely mimics the growth of human medulloblastoma in its natural environment.



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Workflow of preclinical evaluation of **JHU395** and DON.

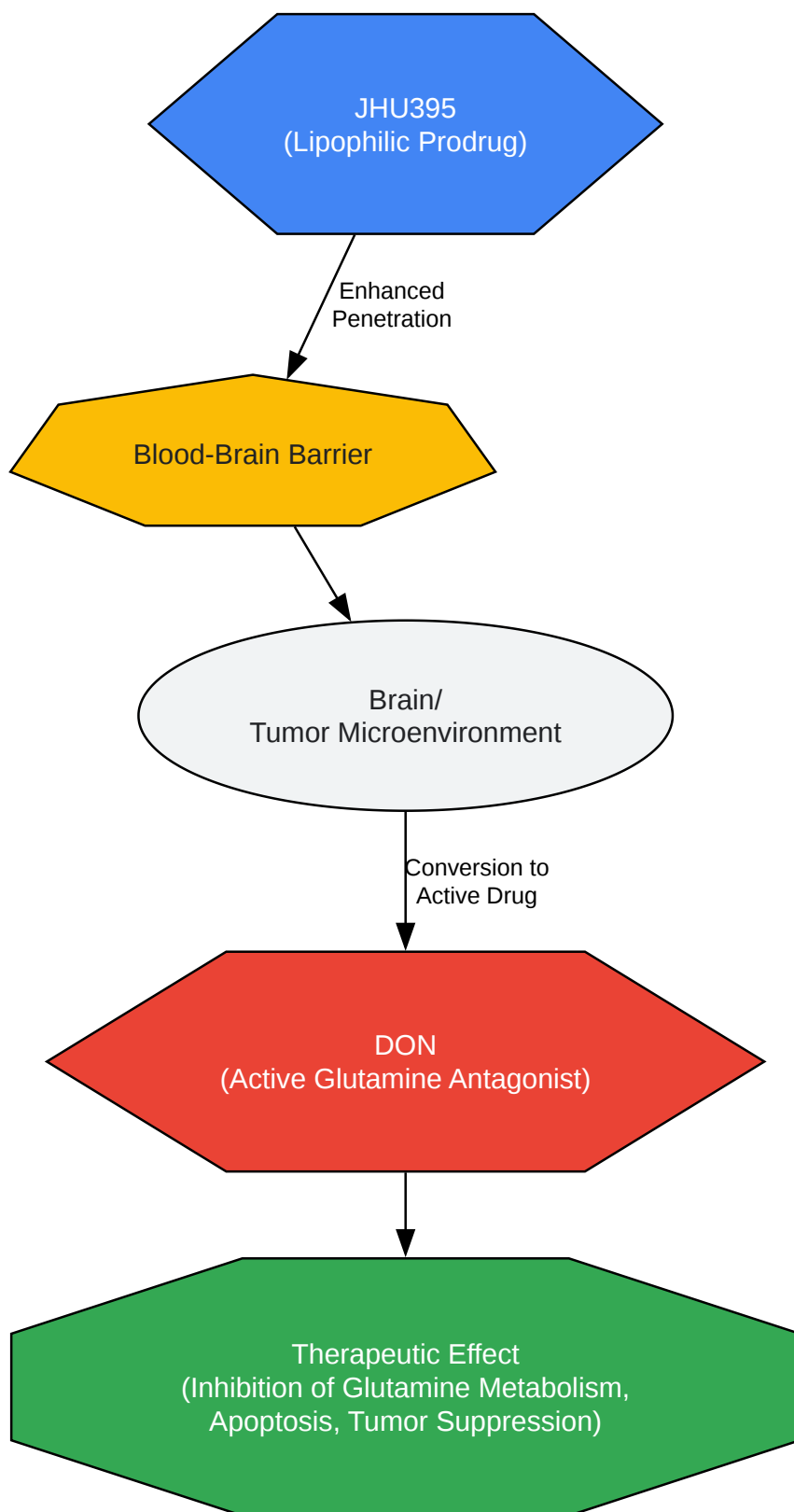
In Vivo Apoptosis and Survival Studies

Mice with established orthotopic tumors were treated with **JHU395** (15 mg/kg) or a vehicle control.[3] For apoptosis assessment, a single dose was administered, and tumors were harvested 72 hours later for Western blot analysis of cPARP.[3] For survival studies, mice received twice-weekly treatments, and their survival was monitored over time.[3]

Logical Relationship: JHU395 as a Prodrug of DON

The enhanced efficacy of **JHU395** is a direct result of its design as a prodrug of DON. By adding two promoieties, **JHU395** becomes more lipophilic, allowing it to more effectively cross the blood-brain barrier, a significant hurdle for many brain tumor therapies. Once in the brain and within the tumor cells, these promoieties are cleaved, releasing the active drug, DON, at

the site of action. This targeted delivery mechanism increases the therapeutic concentration of DON within the tumor while potentially reducing systemic exposure and associated side effects.



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Prodrug strategy of **JHU395** for enhanced brain delivery.

In conclusion, the preclinical data strongly support the continued development of **JHU395** as a promising therapeutic agent for MYC-driven medulloblastoma. Its superior potency and in vivo efficacy compared to DON, driven by its innovative prodrug design, offer a potential new avenue for treating this challenging pediatric brain tumor. Further investigation in clinical settings is warranted to translate these encouraging preclinical findings into tangible benefits for patients.

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